Super-TDU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

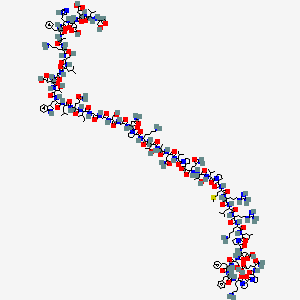

IUPAC Name |

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMPXYTTUOEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C237H370N66O69S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5280 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YAP-TEAD Inhibitors in the Hippo Pathway

Disclaimer: Initial searches for "Super-TDU" indicate it is an experimental peptide inhibitor of the YAP-TEAD interaction. To provide a more comprehensive and data-rich guide, this document will focus on the well-characterized small molecule inhibitor, Verteporfin, as a primary example of a YAP-TEAD disruptor. Information regarding this compound will be included where available.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a critical, evolutionarily conserved signaling cascade that plays a fundamental role in the regulation of organ size, tissue homeostasis, and cell fate.[1][2][3] It achieves this by controlling a balance between cell proliferation and apoptosis.[1][2][3] Dysregulation of the Hippo pathway is frequently implicated in a variety of human cancers, making it a promising target for novel therapeutic interventions.[2][4]

The core of the Hippo pathway in mammals consists of a kinase cascade involving the sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2).[5][6] When the pathway is "on," a series of phosphorylation events occur. Upstream signals activate MST1/2, which in turn phosphorylates and activates LATS1/2.[2][5] Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][3][5] This phosphorylation leads to the sequestration of YAP/TAZ in the cytoplasm through binding to 14-3-3 proteins, ultimately marking them for proteasomal degradation.[3][7]

When the Hippo pathway is "off," YAP and TAZ are not phosphorylated and can translocate to the nucleus.[7] In the nucleus, YAP/TAZ associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4).[4][8] This YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[8][9][10] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which drives tumor growth.[4][11]

Mechanism of Action of YAP-TEAD Inhibitors

Given that the interaction between YAP/TAZ and TEAD is the final and critical step in the oncogenic output of the Hippo pathway, disrupting this protein-protein interaction has emerged as a key therapeutic strategy.[6][8][10] Both small molecules and peptides have been developed to achieve this.

Verteporfin: A Small Molecule Inhibitor

Verteporfin (VP) is a benzoporphyrin derivative, long-approved as a photosensitizer in photodynamic therapy for macular degeneration.[12][13] More recently, it was identified as a potent inhibitor of the YAP-TEAD interaction, independent of its photosensitizing properties.[12][13][14]

The primary mechanism of action of Verteporfin is the disruption of the YAP-TEAD transcriptional complex.[14][15][16] While the precise binding mode is still under investigation, evidence suggests that Verteporfin may directly bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors.[17] This disruption prevents the recruitment of the transcriptional machinery to the promoters of target genes, thereby inhibiting their expression.[9][14] Some studies have also suggested that Verteporfin can increase the cytoplasmic retention of YAP by up-regulating the chaperon protein 14-3-3σ.[12][18]

This compound: A Peptide-Based Inhibitor

This compound is a rationally designed peptide that acts as a YAP antagonist by competitively inhibiting the YAP-TEAD interaction.[19][20][21] It is a 48-amino acid peptide derived from Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[6] this compound mimics the TDU domain of VGLL4, allowing it to bind to TEADs with high affinity, thereby displacing YAP and repressing the transcription of YAP-TEAD target genes.[6][20] This makes this compound a highly specific inhibitor of the Hippo pathway's transcriptional output.

Quantitative Data on YAP-TEAD Inhibitors

The following tables summarize key quantitative data for Verteporfin and other YAP-TEAD inhibitors.

Table 1: In Vitro Efficacy of Verteporfin

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

| NCI-H226 | Mesothelioma | Cell Viability | ~162.1 nM (TEAD-LUC) | [22] |

| Various | Glioblastoma | Cell Viability | Varies by line | [13] |

| OVCAR3 | Ovarian Cancer | Cell Viability | ~5 µM | [14] |

| OVCAR8 | Ovarian Cancer | Cell Viability | ~5 µM | [14] |

| Mero-14 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |

| NCI-H226 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |

| NCI-H2052 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |

| MSTO-211H | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |

Table 2: Effect of YAP-TEAD Inhibitors on Target Gene Expression

| Inhibitor | Cell Line | Target Gene | Effect | Reference |

| Verteporfin | OVCAR8 | CCN1 (CYR61) | Downregulation | [23] |

| Verteporfin | OVCAR8 | CCN2 (CTGF) | Downregulation | [23] |

| Verteporfin | Osteosarcoma cells | CYR61 | Downregulation | [9] |

| This compound | Gastric Cancer cells | CTGF, CYR61, CDX2 | Downregulation | [20] |

| SWTX-143 | Mesothelioma models | CYR61, CTGF, IGFBP3 | Downregulation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of YAP-TEAD inhibitors. Below are representative protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This assay is used to determine if an inhibitor can physically disrupt the binding of YAP to TEAD within a cell.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or a cancer cell line with high YAP activity) and grow to 70-80% confluency. Treat cells with the desired concentration of the inhibitor (e.g., Verteporfin) or vehicle control for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against either YAP or TEAD (e.g., anti-TEAD1) to the supernatant and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[24]

TEAD-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP-TEAD complex.

Protocol:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T or MCF7) in a 24- or 96-well plate.[25][26] Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[25][27]

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor or vehicle control.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[25] Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[25][28]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional output.[29]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the mRNA levels of YAP-TEAD target genes like CTGF and CYR61.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with the inhibitor as described for the Co-IP protocol.

-

RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., Trizol or RNeasy kit) according to the manufacturer's instructions.[30][31]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[32]

-

Quantitative PCR: Perform real-time PCR using a qPCR system with a SYBR Green-based master mix and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[31][33][34]

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[31] A significant decrease in the relative mRNA levels in inhibitor-treated cells indicates target engagement.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed.

Caption: The canonical Hippo signaling pathway.

Caption: Mechanism of Verteporfin in the Hippo pathway.

Caption: Experimental workflow for a YAP-TEAD inhibitor.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Verteporfin suppresses osteosarcoma progression by targeting the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Luciferase reporter assay [bio-protocol.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. researchgate.net [researchgate.net]

- 28. med.emory.edu [med.emory.edu]

- 29. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 30. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CYR61, regulated by miR-22-3p and MALAT1, promotes autophagy in HK-2 cell inflammatory model - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Expression of Cyr61, CTGF, and WISP-1 Correlates with Clinical Features of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. qRT-PCR [bio-protocol.org]

- 34. Real-time reverse transcription-quantitative PCR (qRT-PCR) [bio-protocol.org]

Super-TDU: A Technical Deep Dive into a Novel YAP-TEAD Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Super-TDU is a synthetic peptide antagonist designed to disrupt the critical interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). By mimicking the function of the native YAP inhibitor, Vestigial-like family member 4 (VGLL4), this compound presents a promising therapeutic strategy against cancers characterized by hyperactive YAP signaling, such as gastric cancer. This document provides a comprehensive technical overview of this compound, including its peptide sequence, mechanism of action, and relevant experimental data.

Peptide Sequence

The amino acid sequence of this compound is as follows:

SVDDHFAKSLGDTWLQIGGSGNPKTANVPQTVPMRLRKLPDSFFKPPE [1]

This sequence is derived from the tandem Tondu (TDU) domains of VGLL4, which are essential for its ability to compete with YAP for TEAD binding.[2]

Mechanism of Action: The Hippo Signaling Pathway

This compound functions as a competitive inhibitor within the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[3] In a healthy state, the Hippo kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated, allowing unphosphorylated YAP to translocate to the nucleus.

Once in the nucleus, YAP acts as a transcriptional co-activator by binding to TEADs, driving the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF, CYR61, and CDX2.[4][5]

This compound intervenes at this crucial juncture. By mimicking the TDU domains of VGLL4, this compound directly binds to TEADs, effectively blocking the YAP-TEAD interaction.[3][6][7] This competitive inhibition prevents the transcription of YAP target genes, thereby suppressing tumor growth.[4][8]

Signaling Pathway Diagram

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Super-TDU: A VGLL4 Mimetic Peptide for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of numerous cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, are the primary downstream effectors of this pathway. When the Hippo pathway is inactivated, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD represents a prime therapeutic target. Vestigial-like family member 4 (VGLL4) is a native tumor suppressor that directly competes with YAP for TEAD binding, thereby inhibiting its oncogenic activity.[1][2] Inspired by this natural mechanism, a biomimetic peptide named Super-TDU has been engineered. This compound mimics the essential TEAD-binding domains of VGLL4, acting as a potent and specific antagonist of the YAP-TEAD interaction.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing preclinical efficacy data, outlining key experimental protocols, and exploring its therapeutic potential.

The Hippo-YAP/TAZ Signaling Pathway and Rationale for Targeting

The Hippo pathway is a highly conserved signaling cascade that functions as a master regulator of cell fate.[5][6] In mammals, the core of the pathway consists of a kinase stack including MST1/2 and LATS1/2.[5][7]

-

Hippo Pathway "ON" (Tumor Suppressive State): In response to signals such as high cell density, the LATS1/2 kinases are activated and phosphorylate YAP and TAZ.[5][8] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, leading to their eventual degradation.[5][7][9] This prevents them from entering the nucleus and promoting growth.

-

Hippo Pathway "OFF" (Oncogenic State): When the upstream kinase cascade is inactive, YAP and TAZ remain unphosphorylated and accumulate in the nucleus.[5][8] There, they bind to TEAD transcription factors to initiate a transcriptional program that drives cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[10][11][12]

Given that the nuclear interaction between YAP/TAZ and TEAD is the ultimate oncogenic event in this pathway, disrupting this protein-protein interaction (PPI) is a highly attractive therapeutic strategy.[13][14]

This compound: Mechanism of Action

This compound was designed based on the discovery that VGLL4, a transcriptional cofactor, acts as a natural tumor suppressor by competing with YAP for TEAD binding.[1][2][15]

VGLL4: A Natural YAP Antagonist

VGLL4 binds to TEAD transcription factors via two tandem Tondu (TDU) domains.[1][4] This binding physically obstructs the interface required for YAP to bind to TEAD, effectively repressing the transcription of YAP target genes.[2][3] Clinical data has shown that lower VGLL4 expression levels often correlate with poor prognosis in several cancers, including gastric and colorectal cancer.[2][4]

This compound as a VGLL4 Mimetic

This compound is a rationally designed peptide that incorporates the key TEAD-binding motifs from VGLL4.[13][16] By mimicking the function of VGLL4's TDU domains, this compound acts as a competitive inhibitor, potently disrupting the YAP-TEAD complex.[4][17] This leads to the specific downregulation of oncogenic target genes such as CTGF, CYR61, and CDX2, thereby suppressing tumor growth.[14][18][19] The mechanism provides a direct and highly targeted approach to counteract the effects of Hippo pathway dysregulation.[4]

Caption: Mechanism of this compound action in the nucleus.

Preclinical Data and Efficacy

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models, particularly in cancers characterized by high YAP activity.

In Vitro Efficacy

Studies across multiple cancer cell lines have shown that this compound effectively reduces cell viability, inhibits colony formation, and downregulates the expression of canonical YAP-TEAD target genes.[14][18] The peptide's efficacy appears to be correlated with a high YAP/VGLL4 expression ratio, suggesting a potential biomarker for patient selection.[4][14][18]

| Parameter | Cell Lines | Observation | Reference |

| Cell Viability | MGC-803, BGC-823, HGC27 (Gastric) | Significant inhibition of cell viability and proliferation. | [14][18] |

| HCT116 (Colorectal), A549 (Lung) | Potent growth inhibition observed. | [4][18] | |

| HeLa (Cervical), MCF-7 (Breast) | Demonstrated significant inhibition of cell growth. | [4][18] | |

| Jurkat, Raji (Leukemia/Lymphoma) | Marginal growth inhibition, indicating selectivity. | [4][18] | |

| Colony Formation | MGC-803, BGC-823, HGC27 (Gastric) | Potent reduction in the number and size of colonies. | [14][18] |

| YAP-TEAD Interaction | Various | Reduced endogenous interaction between YAP and TEADs via Co-IP. | [4][18] |

| Target Gene Expression | Gastric Cancer Cell Lines | Dose-dependent downregulation of CTGF, CYR61, and CDX2 mRNA levels. | [14][18][19] |

In Vivo Efficacy

In preclinical xenograft models of gastric cancer, systemic administration of this compound resulted in a dose-dependent suppression of tumor growth.[14][19]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Gastric Cancer Xenograft | 50 µg/kg or 500 µg/kg | Marked decrease in tumor size and weight. | [18][19] |

| (BALB/cA nu/nu mice) | (Daily, tail vein injection) | Downregulation of YAP target genes in tumor tissue. | [14][19] |

| H. pylori-infected GC model | Not specified | Significant reduction in the number of tumors. | [14] |

Pharmacokinetics

Pharmacokinetic studies in mice provide initial insights into the in vivo behavior of this compound.

| Dose (IV) | Cmax | t1/2α (alpha half-life) | Clearance (CL) | Reference |

| 250 µg/kg | 6.12 ng/mL | 0.78 hours | 7.41 ml/min/kg | [19] |

| 500 µg/kg | 13.3 ng/mL | 0.82 hours | 7.72 ml/min/kg | [19] |

Key Experimental Methodologies

The characterization of this compound involves a series of standard and specialized molecular biology techniques.

Caption: General experimental workflow for this compound evaluation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

-

Objective: To demonstrate that this compound disrupts the physical interaction between endogenous YAP and TEAD proteins within cancer cells.

-

Methodology:

-

Culture cancer cells (e.g., MGC-803) to 80-90% confluency.

-

Treat cells with this compound peptide or a control peptide for a specified duration (e.g., 24 hours).

-

Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear lysates with Protein A/G agarose beads.

-

Incubate the cleared lysate with an anti-TEAD antibody overnight at 4°C to form antibody-antigen complexes.

-

Add Protein A/G beads to precipitate the complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat.

-

Analyze the eluates by Western blotting using an anti-YAP antibody to detect co-precipitated YAP. A reduction in the YAP signal in this compound-treated samples indicates disruption of the interaction.

-

Cell Viability Assay

-

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.[18]

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-320 ng/ml).[18]

-

Incubate for a specified period (e.g., 72 hours).[18]

-

Add a viability reagent such as one based on ATP measurement (e.g., CellTiter-Glo®) or a tetrazolium compound (e.g., MTT, WST-1).

-

Incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage relative to untreated controls and plot dose-response curves to determine the IC50 value.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[14]

-

Methodology:

-

Subcutaneously inject a suspension of human gastric cancer cells (e.g., MGC-803) into the flank of immunocompromised mice (e.g., BALB/cA nude mice).

-

Monitor tumor growth until tumors reach a palpable volume (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, 50 µg/kg this compound, 500 µg/kg this compound).

-

Administer treatment systemically (e.g., daily via tail vein injection).[18][19]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.

-

At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.

-

Tumor tissue can be flash-frozen for subsequent molecular analysis (qRT-PCR, Western blot) or fixed for immunohistochemistry.

-

Therapeutic Potential and Future Directions

This compound represents a promising proof-of-concept for a new class of targeted cancer therapeutics. Its high specificity for the YAP-TEAD interaction offers a potential advantage over upstream inhibitors of the Hippo pathway, which may have more off-target effects.[4]

-

Biomarker Strategy: The correlation between the YAP/VGLL4 expression ratio and sensitivity to this compound suggests a clear patient stratification strategy, enabling the selection of patients most likely to respond to therapy.[14][18]

-

Challenges and Optimization: Like many peptide-based therapeutics, challenges related to in vivo stability, plasma half-life, and cell permeability must be addressed for clinical translation.[17] Strategies such as peptide cyclization, chemical modifications (e.g., stapling), or advanced drug delivery formulations could enhance its pharmacokinetic properties.[20]

-

Combination Therapies: Exploring this compound in combination with other targeted agents or standard chemotherapy could yield synergistic effects and overcome resistance mechanisms.

Conclusion

This compound, a VGLL4 mimetic peptide, effectively disrupts the oncogenic YAP-TEAD protein-protein interaction, leading to potent anti-tumor effects in preclinical cancer models.[1][4] By mimicking a natural tumor-suppressive mechanism, it offers a highly specific and targeted approach to treating cancers driven by aberrant Hippo pathway signaling. The comprehensive data gathered to date strongly support its continued development and optimization as a novel therapeutic agent. Further investigation into enhancing its drug-like properties will be crucial for its successful translation to the clinic.

References

- 1. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. Hippo and YAP/TAZ Signaling | Signal Transduction | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN104548131A - Application of VGLL4 gene in treatment of tumors and related medicament of VGLL4 gene - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of TDU-i42: A Potent and Selective Inhibitor of the Pathogenic Super-TDU Isoform

Executive Summary

The enzyme Thymidine Degrading Uricase (TDU) plays a critical role in nucleotide metabolism. A recently identified gain-of-function isoform, "Super-TDU," has been implicated as the primary driver of Hyperuricemic Thymidine-Related Syndrome (HTRS), a debilitating metabolic disorder characterized by excessive uric acid production and severe joint inflammation. This document details the discovery and preclinical development of TDU-i42, a first-in-class, highly potent, and selective small molecule inhibitor of the this compound isoform. We present the comprehensive workflow from target validation and high-throughput screening to lead optimization and preclinical characterization, providing detailed experimental protocols, quantitative data, and a summary of the inhibitor's mechanism of action.

Target Identification and Validation

Initial genetic sequencing of HTRS patient cohorts revealed a recurrent mutation in the TDU gene, leading to the expression of the this compound isoform. Functional characterization demonstrated that this compound possesses a 100-fold increase in catalytic activity compared to its wild-type counterpart, resulting in the rapid conversion of thymidine to a pathogenic, uric-acid-producing metabolite. The specific and causal link between the this compound isoform and HTRS pathology established it as a high-value therapeutic target.

High-Throughput Screening (HTS) and Hit Identification

A robust fluorescence-based assay was developed to screen a 500,000-compound library for inhibitors of this compound. The screening cascade was designed to efficiently identify and validate potent and selective inhibitors.

Caption: High-Throughput Screening (HTS) cascade for the identification of this compound inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

The most promising lead series, characterized by a novel pyrazolopyrimidine core, was selected for lead optimization. A systematic SAR study was conducted to improve potency and selectivity while optimizing pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) of the Pyrazolopyrimidine Series

| Compound ID | R1 Group | R2 Group | This compound IC50 (nM) | Wild-Type TDU IC50 (nM) | Selectivity Index (WT/Super) |

| Hit-01 | -H | -Phenyl | 850 | 12,500 | 14.7 |

| TDU-i25 | -Cl | -Phenyl | 120 | 15,800 | 131.7 |

| TDU-i38 | -Cl | -Pyridyl | 45 | 11,200 | 248.9 |

| TDU-i42 | -Cl | -CF3 | 5.2 | >50,000 | >9,615 |

The optimization campaign culminated in the identification of TDU-i42, which demonstrated a significant improvement in potency against this compound and exceptional selectivity over the wild-type enzyme.

Mechanism of Action (MoA)

TDU-i42 acts as a competitive inhibitor, binding to the active site of this compound and preventing the binding of the native substrate, thymidine. This blockade halts the downstream production of the pathogenic metabolite responsible for uric acid accumulation in HTRS.

The Role of Super-TDU in Disrupting the YAP-TEAD Protein-Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently implicated in cancer development. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the YAP-TEAD protein-protein interaction (PPI) is a key event in oncogenesis, making it an attractive target for therapeutic intervention. Super-TDU is a rationally designed peptide inhibitor that effectively disrupts this interaction. This technical guide provides an in-depth overview of the role of this compound in inhibiting the YAP-TEAD PPI, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Introduction to the YAP-TEAD Interaction in the Hippo Pathway

The Hippo pathway is a complex signaling network that controls cell fate.[1][2] In mammals, the core of the pathway consists of a kinase cascade involving the MST1/2 and LATS1/2 kinases.[2] When the Hippo pathway is active, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[3] However, in many cancers, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear accumulation of YAP/TAZ.

In the nucleus, YAP/TAZ act as transcriptional co-activators by binding to the TEAD family of transcription factors (TEAD1-4).[1] This interaction is crucial for the transactivation of downstream target genes, including the well-characterized Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which are involved in cell proliferation, survival, and migration.[4][5] The aberrant activation of the YAP-TEAD transcriptional program is a hallmark of several cancers, including gastric, liver, and lung cancer.[6]

This compound: A Competitive Inhibitor of the YAP-TEAD Interaction

This compound is a synthetic peptide designed to competitively inhibit the binding of YAP to TEAD.[7][8] It is a fusion peptide derived from two proteins:

-

Vestigial-like family member 4 (VGLL4): VGLL4 is a natural antagonist of YAP and competes for binding to TEAD.[4] this compound incorporates the TDU (Tondu) domain of VGLL4, which is responsible for its interaction with TEAD.[9]

-

Yes-associated protein (YAP): this compound also contains a sequence from the YAP protein itself, specifically from the Ω-loop region, which is critical for binding to TEAD at interface 3.[7][10]

By combining these domains, this compound was engineered to have high affinity for TEAD, thereby effectively displacing YAP and inhibiting its transcriptional activity.[7][8]

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the YAP-binding domain of TEAD, physically blocking the interaction with YAP.[7] This disruption prevents the formation of the active YAP-TEAD transcriptional complex and subsequently leads to the downregulation of their target genes.[2][11]

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 57.9 ng/mL (~10.9 nM) | Not specified in the source | [3] |

| Cell Proliferation Inhibition | >50% inhibition | MGC-803 (Gastric Cancer) | [9] |

| Effective Concentration | 50 nM (for this compound fragment 1-31) | Huh-7, LM3 (Hepatocellular Carcinoma) | [11] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Gastric Cancer Xenograft | 50 or 500 µg/kg (tail vein injection) | Marked decrease in tumor size and weight; downregulation of YAP target genes. | [1][2] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in disrupting the YAP-TEAD interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of YAP-TEAD Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the endogenous interaction between YAP and TEAD in a cellular context.

Materials:

-

Gastric cancer cell lines (e.g., MGC-803, BGC-823)

-

This compound peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-YAP, anti-TEAD (pan-TEAD or isoform-specific), and isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture MGC-803 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with isotype control IgG and protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.

-

Immunoprecipitation: Add the anti-TEAD antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-YAP and anti-TEAD antibodies to detect the co-immunoprecipitated proteins.

Expected Outcome: A dose-dependent decrease in the amount of YAP co-immunoprecipitated with TEAD in this compound treated cells compared to the untreated control, indicating the disruption of the YAP-TEAD interaction.

Luciferase Reporter Assay to Measure Inhibition of TEAD Transcriptional Activity

This assay quantitatively measures the effect of this compound on TEAD-mediated gene transcription.

Materials:

-

HEK293T or a relevant cancer cell line

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transient transfection reagent

-

This compound peptide

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luciferase activity in cells treated with this compound, demonstrating the inhibition of TEAD transcriptional activity.

Förster Resonance Energy Transfer (FRET) Assay to Monitor YAP-TEAD Interaction in Real-Time

This protocol provides a framework for a FRET-based assay to directly visualize and quantify the disruption of the YAP-TEAD interaction by this compound in living cells.

Materials:

-

Mammalian expression vectors for YAP and TEAD fused to FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins, respectively (e.g., YAP-CFP and TEAD-YFP).

-

Cell line suitable for live-cell imaging (e.g., HeLa or U2OS).

-

Transient transfection reagent.

-

This compound peptide.

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

Procedure:

-

Cell Culture and Transfection: Seed cells on glass-bottom dishes suitable for microscopy. Co-transfect the cells with the YAP-CFP and TEAD-YFP expression vectors.

-

Live-Cell Imaging Setup: After 24-48 hours of transfection, mount the dish on the fluorescence microscope stage in a chamber that maintains physiological conditions (37°C, 5% CO2).

-

Baseline FRET Measurement: Identify cells co-expressing both fluorescently tagged proteins. Acquire baseline images in the donor, acceptor, and FRET channels. Calculate the initial FRET efficiency.

-

This compound Treatment: Add this compound to the cell culture medium at the desired concentration.

-

Time-Lapse FRET Imaging: Acquire images at regular intervals to monitor the change in FRET signal over time.

-

Data Analysis: Quantify the FRET efficiency at each time point. A decrease in FRET efficiency upon addition of this compound indicates the disruption of the YAP-TEAD interaction.

Expected Outcome: A rapid decrease in the FRET signal upon the addition of this compound, providing real-time evidence of the disruption of the YAP-TEAD protein-protein interaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of this compound action.

Figure 1. The Hippo Signaling Pathway.

Figure 2. Mechanism of this compound Action.

Figure 3. Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant YAP-TEAD activity. Its rational design as a competitive inhibitor allows for the potent and specific disruption of this key protein-protein interaction. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other inhibitors of the YAP-TEAD axis. The continued exploration of this critical oncogenic pathway holds significant promise for the development of novel and effective cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SREBP1 promotes invasive phenotypes by upregulating CYR61/CTGF via the Hippo-YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104548131A - Application of VGLL4 gene in treatment of tumors and related medicament of VGLL4 gene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Super-TDU: A Targeted Approach to Disrupting the YAP-TEAD Oncogenic Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Super-TDU is a novel inhibitory peptide that has emerged as a promising therapeutic agent in oncology research. It functions by specifically targeting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), key components of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway, leading to the hyperactivation of the transcriptional co-activator YAP, is a common driver of tumorigenesis in various cancers, including gastric cancer.[3][4] this compound acts as a biomimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding, thereby antagonizing the oncogenic functions of YAP.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies.

Mechanism of Action: The Hippo Pathway and this compound Intervention

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[5] In its active state, a kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and degradation.[5] However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival, such as CTGF, CYR61, and CDX2.[1][6]

This compound is a peptide designed to mimic the TDU domain of VGLL4, which is responsible for its interaction with TEADs.[3][7] By competitively binding to the same interface on TEADs that YAP utilizes, this compound effectively displaces YAP and inhibits the formation of the YAP-TEAD transcriptional complex.[3][4] This leads to the downregulation of YAP-TEAD target genes, resulting in the suppression of cancer cell growth and proliferation.[1][2]

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines, particularly those with a high YAP/VGLL4 ratio.[1]

| Cell Line | Cancer Type | Effect of this compound | Reference |

| MGC-803 | Gastric Cancer | Inhibition of cell viability and colony formation | [1] |

| BGC-823 | Gastric Cancer | Inhibition of cell viability and colony formation | [1] |

| HGC27 | Gastric Cancer | Inhibition of cell viability and colony formation | [1] |

| HeLa | Cervical Cancer | Significant inhibition of cell growth | [1] |

| HCT116 | Colon Cancer | Significant inhibition of cell growth | [1] |

| A549 | Lung Cancer | Significant inhibition of cell growth | [1] |

| MCF-7 | Breast Cancer | Significant inhibition of cell growth | [1] |

| MKN-45 | Gastric Cancer | No significant inhibition | [1] |

| Jurkat | T-cell Leukemia | Marginally inhibited growth | [1] |

| Raji | Burkitt's Lymphoma | Marginally inhibited growth | [1] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies using gastric cancer mouse models have shown that this compound can significantly suppress tumor growth in a dose-dependent manner.[2]

| Parameter | 250 μg/kg Dose | 500 μg/kg Dose | Reference |

| Administration | Intravenous injection | Intravenous injection | [2] |

| Dosing Frequency | Daily | Daily | [2] |

| t1/2α | 0.78 hours | 0.82 hours | [2] |

| Cmax | 6.12 ng/mL | 13.3 ng/mL | [2] |

| Clearance (CL) | 7.41 ml/min/kg | 7.72 ml/min/kg | [2] |

| Tumor Growth | Marked decrease in size and weight | Marked decrease in size and weight | [2] |

| YAP Target Genes | Dose-dependent decrease | Dose-dependent decrease | [2] |

Experimental Protocols

Co-Immunoprecipitation to Assess YAP-TEAD Interaction

This protocol is designed to determine the effect of this compound on the endogenous interaction between YAP and TEAD proteins.[3]

Materials:

-

Cancer cell lines (e.g., MGC-803)

-

This compound peptide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-YAP, anti-TEAD, and control IgG

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound or a control peptide for the desired time and concentration.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A/G magnetic beads.

-

Incubate a portion of the lysate with anti-YAP antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using an anti-TEAD antibody. A reduced TEAD signal in the this compound treated sample indicates inhibition of the YAP-TEAD interaction.

Cell Viability Assay

An ATP-based cell viability assay is used to quantify the effect of this compound on cancer cell proliferation.[1]

Materials:

-

Cancer cell lines

-

This compound peptide

-

96-well plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the ATP assay reagent to each well and mix for 2 minutes.

-

After a 10-minute incubation at room temperature, measure the luminescence using a multilabel counter.

-

Calculate cell viability relative to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with significant potential for the treatment of cancers driven by YAP-TEAD hyperactivation.[1][2] Its ability to specifically disrupt this protein-protein interaction offers a promising alternative to conventional chemotherapies.[1] While preclinical data are encouraging, further investigation is required. As of now, there is no publicly available information on clinical trials for this compound.[8] Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and ultimately advancing it towards clinical investigation. The development of this compound and similar peptide-based inhibitors underscores the therapeutic potential of targeting key protein-protein interactions in oncogenic signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | AR and YAP crosstalk: impacts on therapeutic strategies in prostate cancer [frontiersin.org]

- 5. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Super-TDU's Interaction with TEAD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention.[4] The downstream effectors of this pathway, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), are often overexpressed or hyperactivated in malignant cells.[1][5] In the nucleus, YAP and TAZ bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[2][6]

The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling, and its disruption represents a promising strategy for cancer therapy.[4][7] One such therapeutic approach is the development of peptide-based inhibitors that can competitively block this protein-protein interaction. "Super-TDU" is a novel peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP, thereby acting as a potent YAP antagonist.[8][9] This technical guide provides an in-depth analysis of the structural basis of the this compound and TEAD interaction, supported by quantitative data and detailed experimental protocols.

The Hippo Signaling Pathway and YAP/TAZ-TEAD Activation

The core of the Hippo pathway is a kinase cascade.[3] When the pathway is "on" (e.g., in response to high cell density), the serine/threonine kinases MST1/2 phosphorylate and activate LATS1/2.[2][3] LATS1/2, in turn, phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[1][3] When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, initiating the transcription of pro-growth and anti-apoptotic genes.[1][2]

Caption: The Hippo Signaling Pathway.

This compound: Mechanism of Competitive Inhibition

This compound is a synthetic peptide developed to act as a potent antagonist of the YAP-TEAD interaction.[8][10] Its design is based on the native TEAD-binding domains (TDU) of VGLL4, a transcriptional repressor that competes with YAP for TEAD binding.[9][11] this compound effectively mimics VGLL4's function, competitively binding to TEAD transcription factors and thereby preventing the recruitment of YAP.[9][12] This disruption of the YAP-TEAD complex inhibits the transcription of oncogenic target genes and suppresses tumor growth.[8][12]

Caption: Mechanism of this compound Inhibition.

Quantitative Analysis of this compound-TEAD Interaction

| Interaction | Method | Binding Affinity (K_d) | Reference |

| VGLL4 peptide - TEAD1 | Surface Plasmon Resonance (SPR) | ~500 nM | [13] |

| BY03 - TEAD1 | Surface Plasmon Resonance (SPR) | 9.4 µM | [15] |

| mVGLL1 peptide - TEAD4 | Time-Resolved FRET (TR-FRET) | Data reported as IC50 | [14] |

This table presents representative binding affinities for TEAD inhibitors and natural binding partners to provide context. Specific K_d values for the this compound peptide are not consistently reported across the surveyed literature.

Structural Insights into the Interaction

The structural basis for the YAP-TEAD interaction has been extensively studied through X-ray crystallography.[6][16] The TEAD-binding domain of YAP wraps around the globular surface of TEAD, forming three key interfaces.[6][16] Interface 3, where a twisted-coil region of YAP (residues 86-100) inserts into a deep pocket on the TEAD surface, is the most critical for complex formation.[6][17]

While a dedicated crystal or cryo-EM structure of this compound in complex with TEAD is not publicly available, its mechanism can be inferred from the structures of YAP-TEAD and VGLL4-TEAD complexes.[11] this compound is a fusion peptide that incorporates elements mimicking both VGLL4 and the critical Ω-loop of YAP (interface 3).[7] This design allows it to competitively engage the same binding pockets on TEAD that YAP would occupy, particularly the crucial interface 3 pocket, thereby sterically hindering the formation of the oncogenic YAP-TEAD complex.[7][17] The crystal structure of the TAZ-TEAD4 complex also reveals similar binding modes, further highlighting the conserved nature of these interactions.[18][19][20]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of YAP-TEAD Interaction

This method is used to demonstrate that this compound can disrupt the endogenous interaction between YAP and TEAD in a cellular context.[10][21]

Protocol:

-

Cell Culture and Treatment: Culture gastric cancer cells (e.g., MGC-803) to 70-80% confluency. Treat cells with this compound peptide at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against TEAD (or YAP) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against YAP (if TEAD was immunoprecipitated) and TEAD to confirm successful pulldown.

-

Analyze the results to observe the reduction in co-precipitated YAP in this compound treated samples.

-

Caption: Co-Immunoprecipitation Workflow.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics and determine the affinity (K_d), association rate (k_a), and dissociation rate (k_d) of the this compound and TEAD interaction.[15][22]

Protocol:

-

Protein Preparation: Express and purify recombinant TEAD protein (ligand) and synthesize this compound peptide (analyte). Ensure high purity and proper folding.[22]

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of EDC and NHS.

-

Immobilize the purified TEAD protein onto the chip surface via amine coupling to a target response unit (RU) level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the this compound peptide in a suitable running buffer.

-

Inject the this compound dilutions over the TEAD-immobilized surface at a constant flow rate.

-

Record the binding response (in RU) over time (association phase).

-

Inject running buffer alone to monitor the dissociation of the complex (dissociation phase).

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and the equilibrium dissociation constant (K_d = k_d/k_a).

-

Caption: Surface Plasmon Resonance Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[23][24][25]

Protocol:

-

Sample Preparation:

-

Dialyze both purified TEAD protein and synthesized this compound peptide extensively against the same buffer to minimize buffer mismatch heats.[26]

-

Determine accurate concentrations of both protein and peptide.

-

Degas the samples immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the TEAD protein into the sample cell of the calorimeter.

-

Load the this compound peptide into the titration syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).[26]

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound peptide from the syringe into the TEAD solution in the sample cell.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

-

-

Data Analysis:

-

Integrate the raw heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to TEAD.

-

Fit the resulting binding isotherm to a suitable model to determine K_a (and thus K_d), ΔH, and the stoichiometry (n). The entropy change (ΔS) can then be calculated.

-

Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

This compound represents a rationally designed peptide inhibitor that effectively targets the oncogenic YAP/TAZ-TEAD protein-protein interaction. By mimicking the natural TEAD competitor VGLL4 and engaging the same critical binding interfaces on the TEAD surface, this compound competitively inhibits the formation of the YAP-TEAD transcriptional complex. This mechanism has been shown to downregulate the expression of target genes and suppress tumor growth, validating the YAP-TEAD axis as a viable therapeutic target. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the structural and functional aspects of this compound and to develop next-generation inhibitors with improved potency and drug-like properties. Future structural studies, such as co-crystallization of the this compound-TEAD complex, will be invaluable for elucidating the precise molecular interactions and guiding further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure of TAZ-TEAD complex reveals a distinct interaction mode from that of YAP-TEAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure of TAZ-TEAD complex reveals a distinct interaction mode from that of YAP-TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Khan Academy [khanacademy.org]

- 26. Isothermal Titration Calorimetry (ITC) [protocols.io]

Super-TDU: A Targeted Approach to Inhibit Cancer Cell Growth by Disrupting the YAP-TEAD Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Super-TDU, a novel peptide-based antagonist, has emerged as a promising therapeutic agent in oncology, specifically targeting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). This interaction is a critical downstream nexus of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cancer cell proliferation and apoptosis, and detailed experimental protocols for its evaluation.

Introduction: The Hippo-YAP-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP.[2] However, in many cancers, the Hippo pathway is inactivated, allowing YAP to translocate to the nucleus.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[3] This aberrant activation of the YAP-TEAD transcriptional program is a key driver of tumorigenesis and cancer progression.

This compound: A Competitive Antagonist of the YAP-TEAD Interaction

This compound is a synthetic peptide designed to mimic the TDU domain of VGLL4, a natural competitor of YAP for TEAD binding.[4][5] By competitively binding to the YAP-binding domain of TEAD, this compound effectively disrupts the YAP-TEAD protein-protein interaction.[5][6] This disruption prevents the recruitment of YAP to the promoters of its target genes, thereby inhibiting their transcription.[4][6]

Impact on Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in gastric cancer.

Inhibition of Cell Viability

Table 1: Representative IC50 Values of YAP-TEAD Inhibitors in Cancer Cell Lines

| Compound/Inhibitor | Cell Line | Cancer Type | IC50 (μM) |

| MY-1076 | MGC-803 | Gastric Cancer | 0.019 |

| IAG933 | NCI-H2052 | Mesothelioma | 0.048 |

| MGH-CP1 | Huh7 | Liver Cancer | 0.72 |

| MGH-CP12 | Huh7 | Liver Cancer | 0.26 |

| MYF-03-69 | NCI-H226 | Mesothelioma | 0.056 |

Note: The IC50 values presented in this table are for various YAP-TEAD inhibitors and are provided for illustrative purposes to indicate the potential efficacy of targeting the YAP-TEAD interaction. Specific IC50 values for this compound are not publicly available.

Downregulation of Pro-Proliferative Gene Expression

The anti-proliferative effect of this compound is mediated by the downregulation of YAP-TEAD target genes that are critical for cell growth and proliferation.[4][6] Treatment with this compound has been shown to decrease the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), both of which are well-established pro-proliferative genes.[4][6]

Induction of Apoptosis

In addition to inhibiting proliferation, disruption of the YAP-TEAD interaction by this compound can promote apoptosis, or programmed cell death, in cancer cells. The transcriptional program driven by YAP-TEAD includes the upregulation of anti-apoptotic genes and the suppression of pro-apoptotic genes.

The Role of YAP in Apoptosis Regulation

YAP has been shown to inhibit apoptosis by upregulating the expression of anti-apoptotic proteins and suppressing pro-apoptotic factors.[8] By blocking YAP's transcriptional activity, this compound can shift the balance towards apoptosis.

Effects on Apoptosis-Regulating Proteins

While direct quantitative data on the effect of this compound on specific apoptosis-related proteins is limited, the mechanism of action suggests an impact on the expression of the Bcl-2 family proteins and the activation of caspases. Inhibition of YAP-TEAD signaling is expected to lead to:

-

Downregulation of anti-apoptotic Bcl-2 family members: YAP can promote the transcription of anti-apoptotic genes.[8] Therefore, this compound treatment may decrease the levels of proteins like Bcl-2.

-

Upregulation of pro-apoptotic Bcl-2 family members: Conversely, the expression of pro-apoptotic proteins like Bax may be increased.

-

Activation of Caspases: The shift in the Bcl-2 family protein ratio towards apoptosis would lead to the activation of the caspase cascade, including the executioner caspase, Caspase-3.

Table 2: Expected Impact of this compound on Key Apoptosis-Related Proteins

| Protein | Family/Function | Expected Change with this compound |

| Bcl-2 | Anti-apoptotic | Decrease |

| Bax | Pro-apoptotic | Increase |

| Cleaved Caspase-3 | Executioner Caspase | Increase |

Note: This table represents the anticipated effects based on the known mechanism of YAP-TEAD inhibition. Specific quantitative data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cell proliferation and apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MGC-803, BGC-823, HGC27) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.